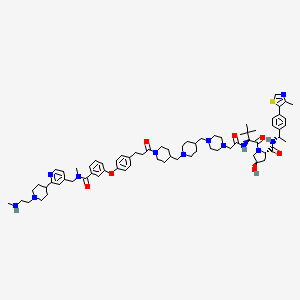

CARM1 degrader-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C72H100N12O7S |

|---|---|

Molecular Weight |

1277.7 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[4-[[1-[[1-[3-[4-[3-[methyl-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]-4-pyridinyl]methyl]carbamoyl]phenoxy]phenyl]propanoyl]piperidin-4-yl]methyl]piperidin-4-yl]methyl]piperazin-1-yl]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C72H100N12O7S/c1-50(56-14-16-58(17-15-56)67-51(2)75-49-92-67)76-69(88)64-43-60(85)47-84(64)71(90)68(72(3,4)5)77-65(86)48-82-39-37-81(38-40-82)46-53-22-30-80(31-23-53)45-54-24-34-83(35-25-54)66(87)20-13-52-11-18-61(19-12-52)91-62-10-8-9-59(42-62)70(89)78(7)44-55-21-28-74-63(41-55)57-26-32-79(33-27-57)36-29-73-6/h8-12,14-19,21,28,41-42,49-50,53-54,57,60,64,68,73,85H,13,20,22-27,29-40,43-48H2,1-7H3,(H,76,88)(H,77,86)/t50-,60+,64-,68+/m0/s1 |

InChI Key |

WRQKOZXHYYEKER-KLLGSTGQSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)CCC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)CCC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of CARM1 Degrader-2: A Technical Guide

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that plays a significant role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[1] Overexpression of CARM1 has been implicated in the progression of several cancers, including breast, colon, and prostate cancer, making it a compelling therapeutic target.[1] While potent small-molecule inhibitors of CARM1 have been developed, their cellular efficacy can be limited.[2]

This technical guide delves into the discovery and synthesis of a potent and selective CARM1 degrader, designated as CARM1 degrader-2 (compound 3e).[3] This molecule operates through the Proteolysis Targeting Chimera (PROTAC) technology, which hijacks the cell's natural protein disposal machinery to specifically eliminate the CARM1 protein.[3] By inducing the degradation of CARM1 rather than merely inhibiting its enzymatic activity, this degrader offers a potential therapeutic advantage, including the ability to address non-enzymatic functions of the protein.[3]

This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying mechanisms associated with this compound, intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 3e) and its closely related analogue, CARM1 degrader-1 (compound 3b). The primary research indicates that compounds 3b and 3e exhibit very similar degradation activity.[3]

Table 1: In Vitro Degradation Efficacy of CARM1 Degraders in MCF7 Cells [3]

| Compound | DC50 (nM) | Dmax (%) |

| CARM1 degrader-1 (3b) | 8.1 ± 0.1 | 97 ± 1.9 |

| This compound (3e) | 8.8 ± 0.1 | 98 ± 0.7 |

Table 2: Selectivity Profile of CARM1 Degrader-1 (3b) in MCF7 Cells [3]

| Protein | Degradation Observed |

| CARM1 | Yes |

| PRMT1 | No |

| PRMT5 | No |

| PRMT6 | No |

Table 3: Functional Inhibition of CARM1 Substrate Methylation [3]

| Compound | Concentration for equivalent inhibition of PABP1 and BAF155 methylation |

| CARM1 degrader-1 (3b) | 0.1 µM |

| TP-064 (CARM1 inhibitor) | 10 µM |

Experimental Protocols

Synthesis of this compound (Compound 3e)

The synthesis of this compound is part of a broader synthetic scheme for a series of CARM1 PROTACs.[3] The general strategy involves the coupling of three key components: a CARM1 binding moiety derived from the inhibitor TP-064, a rigid piperidine- and piperazine-containing linker, and a von Hippel-Lindau (VHL) E3 ligase ligand.[3]

General Synthetic Scheme: [3]

-

Linker Synthesis: Rigid linkers containing piperidine and piperazine rings are prepared through alkylation, followed by deprotection and reductive amination.

-

Amide Coupling: The synthesized linker is coupled to a functionalized CARM1 binder (derived from TP-064) and a Boc-protected VHL ligand through successive amide bond formation reactions.

-

Deprotection: The final step involves the deprotection of the Boc group to yield the active CARM1 degrader.

All CARM1 PROTACs in the series, including compound 3e, were prepared using similar amide bond formation protocols.[3]

Western Blot Assay for CARM1 Degradation

This protocol was used to assess the degradation of CARM1 and other proteins in cellular lysates.[3]

-

Cell Lysis: Harvest cells and wash with Dulbecco's phosphate-buffered saline (PBS). Lyse the cells in 1X RIPA buffer supplemented with protease inhibitors (1mM phenylmethylsulfonyl fluoride, 10µg/mL aprotinin, 1µM leupeptin, and 10µg/mL pepstatin) on ice for 20 minutes.

-

Protein Quantification: Centrifuge the lysates at 15,000 RPM at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.

-

Sample Preparation and Electrophoresis: Prepare protein samples and run on an SDS-PAGE gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., CARM1, PRMT1, PRMT5, PRMT6, and a loading control like GAPDH or β-actin). Following primary antibody incubation, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action Validation

To confirm that CARM1 degradation by the PROTAC degrader is dependent on the VHL E3 ligase and the proteasome, cells were pre-treated with specific inhibitors before the addition of the CARM1 degrader.[3]

-

Pre-treatment: Seed MCF7 cells and pre-treat with one of the following for a specified time:

-

CARM1 inhibitor (TP-064)

-

VHL ligand (VH-032)

-

Proteasome inhibitor (MG132)

-

Neddylation inhibitor (MLN4924)

-

-

Degrader Treatment: Add the CARM1 degrader to the pre-treated cells and incubate for the desired time.

-

Analysis: Harvest the cells and perform a Western blot analysis as described above to assess the levels of CARM1 protein. Abrogation of degrader-induced CARM1 degradation by these inhibitors confirms the mechanism of action.

Transwell Cell Migration Assay

This assay was used to evaluate the effect of the CARM1 degrader on cancer cell migration.[3]

-

Cell Seeding: Seed MDA-MB-231 cells in the upper chamber of a Transwell insert.

-

Treatment: Treat the cells with DMSO (vehicle control), the CARM1 degrader (e.g., 0.5 µM of compound 3b), or the CARM1 inhibitor (e.g., 10 µM of TP-064).

-

Incubation: Incubate the cells to allow for migration through the porous membrane of the Transwell insert towards a chemoattractant in the lower chamber.

-

Staining and Quantification: After the incubation period, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with 1% crystal violet.

-

Analysis: Count the number of migrated cells under a microscope and plot the percentage of migrated cells relative to the control.

Global Quantitative Proteomics Analysis

This method provides an unbiased assessment of the degrader's selectivity across the entire proteome.[3]

-

Sample Preparation: Treat MCF7 cells with DMSO, the CARM1 degrader, or a negative control compound for a specified time (e.g., 4 hours). Harvest the cells, lyse them, and determine the protein concentration.

-

Protein Digestion: Reduce the protein disulfide bonds with DTT and alkylate the cysteine residues with IAA. Digest the proteins into peptides using a protease such as trypsin.

-

Mass Spectrometry: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the mass spectrometry data to identify and quantify the relative abundance of proteins in each sample. Compare the protein levels in the degrader-treated samples to the control samples to identify proteins that are significantly up- or down-regulated.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams were generated using the Graphviz DOT language to illustrate key pathways and workflows.

Caption: Mechanism of CARM1 degradation by a PROTAC.

Caption: Overall experimental workflow for this compound.

Caption: Simplified CARM1 signaling and the effect of its degradation.

References

- 1. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Axis: A Technical Guide to the Structure-Activity Relationship of CARM1 PROTACs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Coactivator-Associated Arginine Methyltransferase 1 (CARM1). CARM1 is a critical protein arginine methyltransferase often overexpressed in various cancers, making it a compelling therapeutic target.[1][2] While small molecule inhibitors for CARM1 exist, their cellular efficacy can be limited.[1][3] PROTACs offer an alternative and potentially more advantageous therapeutic strategy by hijacking the cell's own ubiquitin-proteasome system to induce targeted protein degradation.[4]

This guide summarizes the key quantitative data, details the experimental protocols used to assess CARM1 PROTACs, and visualizes the core biological and experimental pathways to provide a comprehensive resource for professionals in the field of drug discovery.

CARM1 Signaling Pathways

CARM1, also known as PRMT4, is a transcriptional coactivator that methylates histone and non-histone proteins, influencing a variety of cellular processes.[5] Its dysregulation is linked to poor prognosis in several cancers.[6][7] CARM1 primarily functions by forming complexes with other proteins, such as p300/CBP and NF-κB, to regulate the expression of target genes.[8]

One of its well-defined roles is in the DNA damage response. Upon genotoxic stress, CARM1 is involved in activating genes that lead to cell cycle arrest and DNA repair, thereby promoting cell survival over apoptosis.[9] This involves the methylation of histone H3 and coactivators, facilitating the expression of genes like p21 and Gadd45.[9]

Caption: CARM1's role in the DNA damage response pathway.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] The PROTAC functions as a bridge, inducing the formation of a ternary complex between the target protein (CARM1) and an E3 ligase (e.g., Von Hippel-Lindau, VHL).[1] This proximity enables the E3 ligase to poly-ubiquitinate the target protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome.[4]

Caption: General mechanism of action for a CARM1 PROTAC.

Structure-Activity Relationship of CARM1 PROTACs

The development of the first potent and selective CARM1 PROTACs provides critical insights into the SAR for this target.[1] The design strategy centered on leveraging a known high-affinity CARM1 inhibitor, TP-064, as the warhead for the target protein.[1]

Key SAR Insights:

-

E3 Ligase Ligand Selection: An initial screen of PROTACs using ligands for both VHL and Cereblon (CRBN) E3 ligases revealed that VHL-based PROTACs induced more significant degradation of CARM1 in MCF7 cells.[1] This highlights the importance of the specific E3 ligase recruited for effective degradation of a given target.

-

Linker Composition and Length: The initial potent hit, TPVC3, which utilized a hydrazone linker, was subsequently optimized.[1] To improve stability, a series of PROTACs with flexible alkyl linkers of varying lengths were synthesized. This optimization led to the development of compound 3b , which demonstrated superior degradation activity.[1] This suggests that both the chemical nature and the length of the linker are critical for establishing a productive ternary complex geometry that facilitates efficient ubiquitination.

-

Warhead Affinity: The use of TP-064, a potent and selective CARM1 inhibitor, ensured high-affinity binding to the target protein, which is a prerequisite for effective PROTAC-mediated degradation.[1]

Quantitative Data Summary

The following table summarizes the degradation and inhibition data for key CARM1-targeting compounds. The DC₅₀ represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dₘₐₓ indicates the maximum percentage of degradation observed. The IC₅₀ value represents the concentration needed to inhibit 50% of the enzyme's activity.

| Compound | Target(s) | Ligand for E3 Ligase | DC₅₀ (nM) | Dₘₐₓ | IC₅₀ (nM) | Cell Line | Citation |

| 3b | CARM1 | VHL | ~8 | >95% | N/A | MCF7 | [1][2][3] |

| EZM2302 | CARM1 | N/A (Inhibitor) | N/A | N/A | 6 | Biochemical Assay | [7] |

| TP-064 | CARM1 | N/A (Inhibitor) | N/A | N/A | Potent (Value not specified) | Biochemical Assay | [1] |

N/A: Not Applicable

Experimental Protocols

The characterization of CARM1 PROTACs involves a series of biochemical and cell-based assays to determine their degradation efficiency, mechanism of action, and functional consequences.

Western Blotting for CARM1 Degradation

This is the primary assay to quantify the degradation of a target protein.

Methodology:

-

Cell Culture: Plate cells (e.g., MCF7 breast cancer cells) in appropriate growth medium and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the CARM1 PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific for CARM1. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Detection: After washing, incubate the membrane with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities. CARM1 levels are normalized to the loading control and expressed as a percentage relative to the vehicle-treated control. DC₅₀ and Dₘₐₓ values are calculated from the resulting dose-response curve.

Mechanism of Action Confirmation Assay

This assay confirms that the observed degradation is dependent on the canonical PROTAC pathway.

Methodology:

-

Pre-treatment: Before treating with the CARM1 PROTAC, pre-treat cells for 1-2 hours with specific inhibitors:

-

Proteasome Inhibitor: MG132 (e.g., 10 µM) to block proteasomal degradation.

-

E3 Ligase Ligand: A competing ligand for the recruited E3 ligase, such as VH-032 for VHL, to block PROTAC binding to the ligase.[1]

-

Neddylation Inhibitor: MLN4924 (e.g., 1 µM) to inhibit the overall activity of Cullin-RING E3 ligases.[1]

-

CARM1 Inhibitor: The parent inhibitor (e.g., TP-064) to block PROTAC binding to CARM1.[1]

-

-

PROTAC Treatment: Add the CARM1 PROTAC at a concentration known to cause significant degradation (e.g., at its DC₉₀).

-

Analysis: After the standard treatment duration, lyse the cells and perform Western blotting as described above. A rescue of CARM1 levels in the pre-treated cells confirms that degradation is dependent on the proteasome, E3 ligase engagement, and CARM1 binding.[1]

Caption: Workflow for assessing CARM1 PROTAC degradation activity.

Cell Migration Assay

This functional assay evaluates the downstream biological consequences of CARM1 degradation.

Methodology:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF7) into the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in serum-free media.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add the CARM1 PROTAC or control compounds to both the upper and lower chambers.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours).

-

Fixation and Staining: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution such as crystal violet.

-

Imaging and Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope. A reduction in migrated cells indicates an inhibitory effect of the PROTAC on cell migration.[1]

Conclusion

The development of CARM1-targeting PROTACs represents a promising therapeutic avenue. The structure-activity relationship is critically dependent on the interplay between the CARM1 warhead, the choice of E3 ligase, and the linker that connects them. The success of compound 3b , a VHL-recruiting PROTAC built upon the TP-064 inhibitor scaffold, demonstrates that potent and selective degradation of CARM1 is achievable.[1][2] This leads to significant downstream functional effects, such as the inhibition of cancer cell migration.[1] Future work will likely focus on further optimizing linker composition, exploring other E3 ligases, and evaluating the in vivo efficacy and pharmacokinetic properties of these degraders. The detailed methodologies and SAR insights presented in this guide provide a solid foundation for the continued development of next-generation CARM1-targeted therapeutics.

References

- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances of Degradation Technologies Based on PROTAC Mechanism | MDPI [mdpi.com]

- 5. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) in Breast Cancer Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial epigenetic regulator that plays a significant role in the progression of various cancers, including breast cancer. As a Type I protein arginine methyltransferase, CARM1 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is pivotal in modulating gene transcription, signal transduction, and other cellular processes that are often deregulated in cancer. In breast cancer, CARM1 has emerged as a key player in both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) subtypes, influencing cell proliferation, differentiation, metastasis, and therapeutic resistance. This technical guide provides a comprehensive overview of the multifaceted role of CARM1 in breast cancer cell signaling, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to aid researchers and drug development professionals in this field.

Data Presentation: Quantitative Insights into CARM1 in Breast Cancer

The following tables summarize key quantitative data related to CARM1 expression, the efficacy of its inhibitors, and the functional consequences of its modulation in breast cancer cells.

Table 1: CARM1 Expression in Breast Cancer Subtypes

| Breast Cancer Subtype | Finding | Reference |

| General | CARM1 protein was found to be elevated in breast tumors compared to normal adjacent tissue.[1] | [1] |

| ER-positive (ER+) | CARM1 expression positively correlates with ERα levels.[2] | [2] |

| ER-negative (ER-) | CARM1 is expressed at the highest level in ER-negative breast cancer.[3][4][5][6] | [3][4][5][6] |

| HER2-positive | A positive association between CARM1 and HER2 expression has been observed.[5] CARM1 overexpression was associated with an increase in the protein expression of HER2.[7] | [5][7] |

| Triple-Negative (TNBC) | CARM1 is highly expressed in triple-negative breast cancers.[8] | [8] |

| Luminal A | Showed the lowest percentage of cells with CARM1 nuclear expression (41.3%).[7] | [7] |

| Luminal B | CARM1-overexpression rate was 59.6%.[7] | [7] |

| HER2 Subtype | CARM1-overexpression rate was the highest at 69.6%.[7] | [7] |

| Basal-like (TNBC) | CARM1-overexpression rate was 57.1%.[7] | [7] |

Table 2: Efficacy of CARM1 Inhibitors in Breast Cancer Cell Lines

| Inhibitor | Cell Line | Subtype | IC50 / EC50 Value | Reference |

| iCARM1 | MCF7 | ER+ | EC50: 1.797 ± 0.08 µM | [9] |

| iCARM1 | T47D | ER+ | EC50: 4.74 ± 0.19 µM | [9] |

| iCARM1 | BT474 | ER+, HER2+ | EC50: 2.13 ± 0.33 µM | [9] |

| iCARM1 | MDA-MB-231 | TNBC | EC50: 3.75 ± 0.35 µM | [9] |

| iCARM1 | MDA-MB-468 | TNBC | EC50: 2.02 ± 0.18 µM | [9] |

| iCARM1 | HCC1806 | TNBC | EC50: 2.83 ± 0.13 µM | [9] |

| iCARM1 | HCC1937 | TNBC | EC50: 1.97 ± 0.25 µM | [9] |

| EZM2302 | Multiple Myeloma Cell Lines | - | IC50 values in the nanomolar range | [9] |

| TP-064 | Multiple Myeloma Cell Lines | - | Potent inhibitor | [10] |

| Ellagic Acid | MCF-7 | ER+ | IC50: 29.12 ± 1.15 μM | [6] |

| Ellagic Acid | MDA-MB-231 | TNBC | IC50: 20.51 ± 1.22 μM | [6] |

Table 3: Functional Effects of CARM1 Modulation on Breast Cancer Cells

| Modulation | Cellular Process | Observation | Cell Line | Reference |

| Overexpression | Proliferation | Enhanced cell proliferation in soft agar and 2D culture.[1] | MCF-7 | [1] |

| Overexpression | Apoptosis | Decreased apoptotic index.[1] | MCF-7 | [1] |

| Knockdown | Proliferation | Decreased cell proliferation rate and G1 phase arrest.[11] | MCF7 | [11] |

| Knockdown | Tumor Formation | Greatly reduced tumor formation in vivo.[12] | MDA-MB-231 | [12] |

| Inhibition (SKI-73) | Invasion | Suppressed 80% of the invasion capability.[13] | MDA-MB-231 | [13] |

| Inhibition (iCARM1) | Gene Expression | Down-regulates oncogenic estrogen/ERα-target genes.[9] | MCF7 | [9] |

| Inhibition (iCARM1) | Gene Expression | Up-regulates type 1 IFN and ISGs.[9] | MCF7 | [9] |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key CARM1-mediated signaling pathways and a typical experimental workflow for studying protein-protein interactions.

Caption: CARM1 in Estrogen Receptor (ERα) Signaling Pathway.

Caption: CARM1 in Triple-Negative Breast Cancer (TNBC) Signaling.

Caption: General Workflow for Co-Immunoprecipitation.

Experimental Protocols: Detailed Methodologies

This section provides detailed protocols for key experiments used to investigate the role of CARM1 in breast cancer.

Co-Immunoprecipitation (Co-IP) for CARM1 Interaction Partners

This protocol is designed to identify proteins that interact with CARM1 in breast cancer cells.

-

Cell Culture and Lysis:

-

Culture breast cancer cells (e.g., MCF-7 or MDA-MB-231) to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.

-

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody against the protein of interest (e.g., anti-CARM1) or a control IgG antibody to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using antibodies against the suspected interacting protein (e.g., anti-HIF1A) and the bait protein (anti-CARM1).

-

Chromatin Immunoprecipitation (ChIP) Sequencing for CARM1 Genomic Targets

This protocol is used to identify the genomic regions where CARM1 binds in breast cancer cells.

-

Chromatin Preparation:

-

Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Harvest and lyse the cells.

-

Isolate the nuclei and sonicate the chromatin to generate DNA fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for CARM1 or a control IgG overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing, Elution, and DNA Purification:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of CARM1 enrichment.

-

Annotate the peaks to identify associated genes and perform pathway analysis.

-

In Vitro Methyltransferase Assay

This assay measures the enzymatic activity of CARM1.

-

Reaction Setup:

-

Prepare a reaction mixture containing recombinant CARM1 enzyme, a histone or non-histone substrate (e.g., histone H3 peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor in a suitable reaction buffer.

-

For inhibitor studies, pre-incubate CARM1 with the inhibitor before adding the other reaction components.

-

-

Reaction and Detection:

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Spot the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper to remove unincorporated [³H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods using specific antibodies to detect the methylated product can be employed in an ELISA or Western blot format.

-

Luciferase Reporter Assay for CARM1 Coactivation

This assay is used to assess the ability of CARM1 to coactivate transcription factors like ERα.

-

Cell Transfection:

-

Co-transfect breast cancer cells (e.g., MCF-7) with:

-

An expression vector for CARM1 (or siRNA for CARM1 knockdown).

-

A luciferase reporter plasmid containing a promoter with response elements for the transcription factor of interest (e.g., Estrogen Response Elements for ERα).

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

-

Cell Treatment and Lysis:

-

After transfection, treat the cells with the appropriate stimulus (e.g., estrogen for ERα activation).

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the Renilla luciferase activity for normalization.

-

Calculate the relative luciferase activity to determine the effect of CARM1 on the transcriptional activity of the transcription factor.

-

Conclusion

CARM1 is a critical regulator of breast cancer cell signaling, with distinct and significant roles in both ER-positive and triple-negative subtypes. Its involvement in key oncogenic processes such as cell proliferation, metastasis, and therapeutic resistance makes it a compelling target for drug development. The quantitative data presented herein highlights the prevalence and impact of CARM1 in breast cancer, while the detailed experimental protocols provide a practical guide for researchers seeking to further elucidate its functions. The visualization of its signaling pathways offers a clear framework for understanding its complex interactions. Continued research into the intricate mechanisms of CARM1 signaling will undoubtedly pave the way for novel therapeutic strategies to combat breast cancer.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 6. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. selleckchem.com [selleckchem.com]

- 13. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]

A Technical Deep Dive: The Rationale for Degrading CARM1 Over Inhibition in Oncology

For Researchers, Scientists, and Drug Development Professionals

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a significant therapeutic target in oncology.[1][2][3] It is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes that are often dysregulated in cancer.[1][2][4] CARM1's involvement in transcriptional activation, cell cycle progression, DNA damage repair, and RNA splicing makes it a pivotal player in tumorigenesis, metastasis, and therapeutic resistance.[1][3][4] Overexpression of CARM1 is a common feature in a range of cancers—including breast, prostate, lung, and colorectal cancers—and often correlates with poor patient outcomes.[3][4][5]

While traditional small-molecule inhibitors have been developed to block the enzymatic activity of CARM1, a more recent and compelling strategy has emerged: targeted protein degradation. This guide explores the core rationale behind prioritizing the degradation of CARM1 over its inhibition, offering a technical overview for professionals in drug discovery and development.

The Dual Oncogenic Roles of CARM1: Enzymatic and Non-Enzymatic

The primary argument for degradation over inhibition stems from CARM1's multifaceted functions. Beyond its catalytic methyltransferase activity, CARM1 also possesses non-enzymatic scaffolding functions, assembling and stabilizing protein complexes that regulate gene expression.[6][7] Studies have revealed that the genetic knockout of CARM1 produces different, and often more potent, anti-cancer effects than enzymatic inhibition alone.[6][7] For instance, in breast cancer cells, CARM1 knockout leads to a decrease in cell proliferation, an effect not observed with CARM1 inhibitors.[6][7] This suggests that the scaffolding function of the CARM1 protein, independent of its catalytic activity, plays a significant role in driving cancer progression.

Traditional inhibitors, which operate through an occupancy-driven model, bind to the active site to block enzymatic function but leave the protein scaffold intact. This allows CARM1 to continue participating in protein-protein interactions that can promote oncogenic signaling. Targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), offer a superior approach by inducing the complete removal of the CARM1 protein, thereby abrogating both its enzymatic and non-enzymatic functions.[8][9]

CARM1 Signaling and Points of Intervention

CARM1 exerts its influence through various signaling pathways. It acts as a transcriptional coactivator for nuclear receptors like the estrogen receptor-alpha (ERα) and transcription factors such as p53, NF-κB, and E2F1.[2][4][10][11] A key mechanism involves the methylation of histone H3 at arginine 17 (H3R17me2a), which creates a binding site for other transcriptional machinery, leading to chromatin remodeling and gene activation.[1][12] Furthermore, CARM1 methylates non-histone substrates like the SWI/SNF chromatin remodeling complex subunit BAF155, which has been shown to drive metastasis in triple-negative breast cancer.[5][7]

Caption: CARM1 signaling pathways and points of therapeutic intervention.

Degradation vs. Inhibition: A Head-to-Head Comparison

The fundamental difference between degraders and inhibitors lies in their mechanism of action. This distinction gives rise to several key advantages for the degradation strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]

- 10. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Architect Beyond the Easel: Unveiling the Non-Enzymatic Functions of CARM1 in Cancer Progression

A Technical Guide for Researchers and Drug Development Professionals

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has long been studied for its critical role as an epigenetic writer, catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. This enzymatic activity is a well-established driver of transcriptional activation and has been implicated in numerous cancers. However, a growing body of evidence reveals a more nuanced and complex role for CARM1, one that extends beyond its catalytic function. This technical guide delves into the non-enzymatic functions of CARM1, exploring its role as a molecular scaffold, a regulator of protein-protein interactions, and a modulator of key signaling pathways that are central to cancer progression. Understanding these non-catalytic roles is paramount for the development of novel therapeutic strategies that can target CARM1's multifaceted contributions to malignancy.

CARM1 as a Transcriptional Scaffolding Protein

A significant body of research demonstrates that CARM1 can function as a transcriptional coactivator independent of its methyltransferase activity. This scaffolding function appears to be crucial for the assembly and stabilization of transcriptional machinery at gene promoters, thereby facilitating gene expression.

The NF-κB Signaling Pathway: A Paradigm of Enzyme-Independent Coactivation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammation and cell survival, and its dysregulation is a hallmark of many cancers. Evidence strongly suggests that CARM1 can coactivate NF-κB target genes through a scaffolding mechanism. In a key study, an enzymatically inactive mutant of CARM1 was able to rescue the expression of a subset of NF-κB target genes in CARM1-deficient cells, indicating that the physical presence of the protein, rather than its catalytic activity, was sufficient for coactivation[1].

This non-enzymatic function is mediated by a direct protein-protein interaction between CARM1 and the p65/RelA subunit of NF-κB. This interaction stabilizes the NF-κB transcriptional complex on chromatin, promoting the expression of genes involved in inflammation and cell survival[1][2].

Below is a diagram illustrating the scaffolding role of CARM1 in the NF-κB signaling pathway.

Caption: CARM1 scaffolding in NF-κB signaling.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in development and is frequently hyperactivated in cancers, particularly colorectal cancer. CARM1 has been identified as a crucial coactivator for β-catenin-mediated transcription. This function involves a direct, non-enzymatic interaction between CARM1 and β-catenin[3][4]. Upon Wnt signaling, stabilized β-catenin translocates to the nucleus and recruits CARM1 to the promoters of Wnt target genes. This recruitment is essential for the transcriptional activation of genes that drive cell proliferation and survival[3][5]. Depletion of CARM1 in colorectal cancer cells with high Wnt/β-catenin activity leads to a reduction in the expression of Wnt target genes and suppresses cancer cell growth[3].

The following diagram illustrates the non-enzymatic role of CARM1 in the Wnt/β-catenin pathway.

References

- 1. CARM1 but not its enzymatic activity is required for transcriptional coactivation of NF-kappaB-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

The Role of CARM1 in Cellular Regulation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of a multitude of cellular processes. Dysregulation of CARM1 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This in-depth technical guide explores the core cellular pathways modulated by CARM1 methylation, provides a summary of quantitative data from key studies, and offers detailed experimental protocols for investigating CARM1 function. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of CARM1's multifaceted role in cellular biology.

Introduction to CARM1

CARM1 is a member of the protein arginine methyltransferase (PRMT) family and functions as a transcriptional coactivator for a variety of transcription factors, including nuclear receptors.[1] It utilizes S-adenosylmethionine (SAM) as a methyl donor to modify specific arginine residues on its substrates.[2] CARM1's enzymatic activity is not only directed towards histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), which are generally associated with transcriptional activation, but also targets a wide array of non-histone proteins.[3][4] These methylation events influence protein-protein interactions, subcellular localization, and protein stability, thereby impacting a broad spectrum of cellular functions. The diverse roles of CARM1 underscore its importance in maintaining cellular homeostasis and its contribution to disease when its activity is perturbed.

Cellular Pathways Regulated by CARM1 Methylation

CARM1-mediated arginine methylation is a key regulatory mechanism in several fundamental cellular pathways. Its influence extends from the nucleus, where it modulates gene expression and RNA processing, to the cytoplasm, where it can impact signaling cascades and metabolic processes.

Transcriptional Regulation

CARM1 was initially identified as a coactivator for nuclear receptors and remains one of its most well-characterized functions.[1] It is recruited to gene promoters by transcription factors to enhance gene expression. This is achieved through two primary mechanisms:

-

Histone Methylation: CARM1 asymmetrically dimethylates histone H3 at arginines 17 and 26.[3][4] These modifications create a chromatin environment that is permissive for transcription, often by recruiting other components of the transcriptional machinery.

-

Non-Histone Substrate Methylation: CARM1 methylates various transcriptional coactivators, such as p300/CBP and the p160 family of steroid receptor coactivators, as well as transcription factors themselves.[3][5] For instance, CARM1 directly binds to the NF-κB subunit p65 and synergistically coactivates NF-κB-mediated transcription in concert with p300/CBP.[5][6] It also coactivates p53-dependent transcription.[6]

DNA Damage Response (DDR)

CARM1 plays a critical role in the cellular response to genotoxic stress, influencing the decision between cell cycle arrest to allow for DNA repair and apoptosis. In response to DNA damage, the ATM kinase is activated, which in turn promotes the activity of tumor suppressors like p53 and BRCA1.[7][8] CARM1 is essential for the activation of genes involved in the cell cycle arrest branch of the DDR pathway.[7] It methylates the coactivator p300, which facilitates the formation of a coactivator complex with BRCA1, leading to the expression of cell cycle inhibitors like p21 and Gadd45.[7][9] Notably, CARM1 is not required for the induction of pro-apoptotic genes such as Bax or PUMA.[7][10] In fact, the expression of these apoptotic regulators is often elevated in CARM1 knockout cells, suggesting that CARM1 activity directs the DDR towards cell survival and repair.[7][10]

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carm1 coactivator-associated arginine methyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Histone arginine methyltransferase CARM1 selective inhibitor TP-064 induces apoptosis in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

CARM1 Degrader-2: A Chemical Probe for Unraveling CARM1 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. While small molecule inhibitors of CARM1 have been developed, they often exhibit limited cellular efficacy and may not fully elucidate the non-enzymatic functions of CARM1. The development of proteolysis-targeting chimeras (PROTACs) for CARM1, such as CARM1 degrader-2 (compound 3e), offers a powerful alternative by inducing the selective degradation of the CARM1 protein. This guide provides a comprehensive technical overview of this compound and the closely related compound 3b as chemical probes to investigate CARM1's cellular functions.

Introduction

CARM1 is a key epigenetic regulator involved in a multitude of cellular processes, including transcriptional activation, RNA splicing, and DNA damage response.[1] Its overexpression has been linked to poor prognosis in several cancers, including breast, colon, prostate, and lung cancer.[1] Traditional pharmacological approaches have focused on inhibiting the methyltransferase activity of CARM1. However, emerging evidence suggests that CARM1 possesses non-enzymatic scaffolding functions that are not addressed by catalytic inhibitors.[2][3] This has spurred the development of chemical degraders as a novel strategy to abolish all functions of CARM1 by removing the entire protein.

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound (compound 3e) and its analogue, compound 3b, are potent and selective CARM1 degraders that utilize the von Hippel-Lindau (VHL) E3 ligase to trigger the proteasomal degradation of CARM1.[3][4] These degraders serve as invaluable chemical probes to dissect the multifaceted roles of CARM1 in normal physiology and disease.

Data Presentation

The following tables summarize the quantitative data for the highly potent CARM1 degraders, compounds 3b and 3e.

| Compound | Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| 3b | CARM1 | VHL | 8.1 ± 0.1 | 97 ± 1.9 | MCF7 | [4] |

| 3e (this compound) | CARM1 | VHL | 8.8 ± 0.1 | 98 ± 0.7 | MCF7 | [4] |

Table 1: In Vitro Degradation Efficacy of CARM1 Degraders. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved.

| Compound | Effect on Substrate Methylation | Effect on Cell Migration | Reference |

| 3b | Potent downregulation of PABP1 and BAF155 methylation | Inhibition of breast cancer cell migration | [4] |

| 3e (this compound) | Inhibition of PABP1 and BAF155 methylation | Inhibition of breast cancer cell migration | [2] |

Table 2: Functional Effects of CARM1 Degraders in Cellular Assays.

Experimental Protocols

Western Blotting for CARM1 Degradation

This protocol is designed to assess the degradation of CARM1 in cultured cells following treatment with a chemical degrader.

Materials:

-

Cell Lines: MCF7, MDA-MB-231, or other relevant cell lines.

-

CARM1 Degrader: Compound 3b or 3e (this compound).

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies:

-

Rabbit anti-CARM1 (e.g., Proteintech 55246-1-AP, 1:1000 dilution)[5]

-

Mouse anti-β-actin (loading control, e.g., 1:5000 dilution)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

SDS-PAGE gels and buffers.

-

PVDF membrane.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the CARM1 degrader or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates on a 10% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CARM1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the CARM1 signal to the loading control (β-actin).

Global Proteomics by Mass Spectrometry

This protocol outlines a general workflow for identifying and quantifying changes in the proteome of cells treated with a CARM1 degrader.

Materials:

-

Cell Culture reagents and CARM1 degrader.

-

Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors.

-

Dithiothreitol (DTT).

-

Iodoacetamide (IAA).

-

Trypsin (mass spectrometry grade).

-

C18 solid-phase extraction (SPE) cartridges.

-

LC-MS/MS system (e.g., Q Exactive Orbitrap).

Procedure:

-

Sample Preparation: Treat cells with the CARM1 degrader or DMSO. Lyse the cells in urea lysis buffer.

-

Reduction and Alkylation: Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with IAA.

-

Protein Digestion: Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.

-

Peptide Desalting: Acidify the peptide mixture and desalt it using C18 SPE cartridges.

-

LC-MS/MS Analysis: Analyze the desalted peptides using a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer.

-

Data Analysis: Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer. Perform protein identification by searching against a human protein database. Quantify the relative protein abundance between different treatment groups.

Cell Migration Assay (Boyden Chamber Assay)

This protocol measures the effect of CARM1 degradation on the migratory capacity of cancer cells.[6][7][8]

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231).

-

Transwell inserts with 8 µm pore size membranes.

-

24-well plates.

-

Serum-free cell culture medium.

-

Medium containing a chemoattractant (e.g., 10% FBS).

-

CARM1 degrader.

-

Cotton swabs.

-

Fixation and staining reagents (e.g., methanol and crystal violet).

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells overnight before the assay.

-

Assay Setup:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add medium containing the chemoattractant to the lower chamber.

-

Resuspend the serum-starved cells in serum-free medium containing the CARM1 degrader or DMSO.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours).

-

Cell Removal and Staining:

-

Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with 0.5% crystal violet for 20 minutes.

-

-

Imaging and Quantification:

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Image the stained cells using a microscope.

-

Count the number of migrated cells in several random fields of view.

-

-

Analysis: Compare the number of migrated cells between the degrader-treated and control groups.

Mandatory Visualization

Caption: Mechanism of action of this compound.

References

- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. CARM1 antibody (55246-1-AP) | Proteintech [ptglab.com]

- 6. wur.nl [wur.nl]

- 7. researchgate.net [researchgate.net]

- 8. 2.5. Transwell Invasion and Migration Assay [bio-protocol.org]

The Critical Role of the Linker in Optimizing CARM1 Degrader-2 Potency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective protein degraders has emerged as a transformative strategy in therapeutic discovery. Among these, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention for their ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide delves into the pivotal role of the linker component in a specific PROTAC, CARM1 degrader-2, and its direct impact on degradation potency. Coactivator-associated Arginine Methyltransferase 1 (CARM1) is a crucial enzyme often overexpressed in various cancers, making it a compelling therapeutic target.

Introduction to CARM1 and Targeted Protein Degradation

CARM1, also known as PRMT4, is a protein arginine methyltransferase that plays a significant role in transcriptional regulation and has been implicated in cancer progression through both its enzymatic and non-enzymatic functions.[1] While small molecule inhibitors for CARM1 exist, they often require high concentrations to achieve cellular efficacy and may not address the non-enzymatic scaffolding functions of the protein.[1] Targeted protein degradation via PROTACs offers a distinct advantage by inducing the removal of the entire CARM1 protein, thus abrogating all its functions.[1]

A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein (in this case, CARM1), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau, VHL), and a chemical linker that connects the two.[1][2] The formation of a ternary complex between CARM1, the PROTAC, and the E3 ligase leads to the ubiquitination of CARM1 and its subsequent degradation by the 26S proteasome.[1] The linker, often considered a simple tether, is a critical determinant of the PROTAC's efficacy, influencing the geometry and stability of this ternary complex.

The Linker's Influence on CARM1 Degrader Potency

The optimization of the linker is a crucial step in the development of a potent PROTAC. Both the composition and length of the linker can dramatically affect the degradation efficiency.[3][4][5] Research into CARM1 degraders has demonstrated a clear structure-activity relationship (SAR) with respect to the linker, highlighting the importance of moving beyond flexible alkyl chains to more rigid and conformationally constrained designs.

From Flexible to Rigid Linkers: A Leap in Potency

Initial designs of CARM1 degraders utilized flexible alkyl linkers of varying lengths.[1] While some degradation was observed, the potency was moderate. A significant breakthrough was achieved by replacing the flexible alkyl chains with more rigid linkers incorporating piperidine and piperazine rings.[1] This strategic modification led to a substantial improvement in degradation potency, with the most effective compounds exhibiting DC50 values in the low nanomolar range.[1] The rigidity of the linker is thought to pre-organize the molecule into a conformation that is more favorable for the formation of a stable and productive ternary complex, thereby enhancing the efficiency of ubiquitination and subsequent degradation.[3]

Quantitative Analysis of Linker Modifications

The following tables summarize the quantitative data from studies on CARM1 degraders, illustrating the impact of linker modifications on their degradation potency in MCF7 breast cancer cells.

Table 1: CARM1 Degraders with Flexible Alkyl Linkers

| Compound | Linker Composition | DC50 (nM) | Dmax (%) |

| 2a | Shortest alkyl chain | > 1000 | < 50 |

| 2b | Alkyl chain | > 1000 | < 50 |

| 2c | Alkyl chain (longer than 2b) | > 500 | ~60 |

| 2d | Alkyl chain (longer than 2c) | ~250 | ~80 |

| 2e | Longest alkyl chain | ~100 | > 90 |

Data sourced from studies on CARM1 degraders, where MCF7 cells were treated for 24 hours.[1]

Table 2: CARM1 Degraders with Rigid Piperidine/Piperazine Linkers

| Compound | Linker Composition | DC50 (nM) | Dmax (%) |

| 3a | Piperazine and piperidine rings | > 500 | ~50 |

| 3b | One piperazine and two piperidine rings | 8.1 ± 0.1 | 97 ± 1.9 |

| 3c | Rigid linker (one carbon less than 3e) | > 100 | ~70 |

| 3d | Rigid linker (one carbon less than 3b) | > 50 | ~85 |

| 3e | Rigid linker (same length as 3b) | 8.8 ± 0.1 | 98 ± 0.7 |

Data sourced from studies on CARM1 degraders, where MCF7 cells were treated for 24 hours.[1]

The data clearly demonstrates that the introduction of rigid heterocyclic rings into the linker structure (compounds 3b and 3e ) resulted in a dramatic increase in potency, with DC50 values dropping from the micromolar to the single-digit nanomolar range.[1] Interestingly, even subtle changes in the length of the rigid linker had a significant impact on activity, underscoring the precise spatial requirements for optimal ternary complex formation.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and evaluation of CARM1 degraders.

Western Blotting for CARM1 Degradation

Objective: To quantify the levels of CARM1 protein in cells following treatment with degrader compounds.

Materials:

-

MCF7 cells

-

CARM1 degrader compounds (dissolved in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against CARM1

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed MCF7 cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the CARM1 degrader compounds or DMSO as a vehicle control for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and load them onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CARM1 antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the CARM1 signal to the loading control.

-

Calculate the percentage of CARM1 degradation relative to the DMSO-treated control.

-

Plot the degradation data against the compound concentration to determine the DC50 and Dmax values.[1]

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in CARM1 degradation and the experimental workflow.

Caption: Signaling pathway of CARM1 degradation mediated by a PROTAC.

References

- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Design and Development of Selective CARM1 Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Its role as a transcriptional coactivator implicates it in a multitude of cellular processes, including cell cycle progression, differentiation, and DNA damage response.[2][3][4] Notably, CARM1 is frequently overexpressed in various cancers, including breast, colon, and prostate cancer, where its elevated activity is often correlated with poor prognosis.[1][4] This has positioned CARM1 as a compelling therapeutic target in oncology.

While traditional small molecule inhibitors have been developed to target the catalytic activity of CARM1, there is a growing body of evidence suggesting that CARM1 possesses non-enzymatic scaffolding functions that are not addressed by inhibitors.[2] This has spurred the development of selective CARM1 degraders, primarily through the use of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality to eliminate the entire CARM1 protein, thereby ablating both its catalytic and non-catalytic functions.[2][5]

This technical guide provides an in-depth overview of the design, development, and evaluation of selective CARM1 degraders. It covers the core principles of degrader design, detailed experimental protocols for their characterization, and a summary of the current landscape of this emerging field.

Design Principles of Selective CARM1 Degraders

The rational design of selective CARM1 degraders, particularly PROTACs, involves the strategic assembly of three key components: a ligand that binds to CARM1, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.

CARM1 Ligand Selection

The choice of the CARM1 ligand, or "warhead," is critical for the potency and selectivity of the degrader. High-affinity binders are preferred to ensure efficient recruitment of CARM1 to the E3 ligase. Several potent and selective small molecule inhibitors of CARM1 have been developed and serve as excellent starting points for degrader design. A prominent example is TP-064 , a highly selective and potent CARM1 inhibitor.[5] The crystal structure of CARM1 in complex with its ligand is invaluable for identifying solvent-exposed regions on the ligand that can be modified for linker attachment without compromising binding affinity.[5]

E3 Ligase Ligand Selection

PROTACs hijack the cell's natural protein disposal machinery by recruiting an E3 ubiquitin ligase to the target protein. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). The choice of the E3 ligase and its corresponding ligand can significantly impact the degradation efficiency, selectivity, and pharmacokinetic properties of the PROTAC. For the development of the first reported selective CARM1 PROTAC, a VHL E3 ligase ligand was successfully employed.[5]

Linker Optimization

The linker connecting the CARM1 and E3 ligase ligands plays a crucial role in the formation of a stable and productive ternary complex (CARM1-PROTAC-E3 ligase). The length, composition, and attachment points of the linker must be empirically optimized to achieve optimal degradation. Linker design strategies often involve exploring both flexible alkyl chains and more rigid heterocyclic structures, such as piperidine and piperazine rings, to orient the two proteins for efficient ubiquitination.[6][7] The optimization process typically involves synthesizing a library of PROTACs with varying linker lengths and compositions and evaluating their degradation activity.[6]

Current Landscape of Selective CARM1 Degraders

The development of selective CARM1 degraders is an active area of research, with a primary focus on PROTACs. To date, no selective CARM1 molecular glue degraders have been reported in the literature.

CARM1 PROTACs

The most well-characterized selective CARM1 degrader is a PROTAC, herein referred to as Compound 3b , developed by Xie et al.[5] This molecule utilizes the CARM1 inhibitor TP-064 as the warhead and a VHL ligand to recruit the VHL E3 ligase.[5] The linker was optimized from a flexible alkyl chain to a more rigid piperidine- and piperazine-containing structure to enhance degradation potency.[2]

Table 1: Quantitative Data for Selective CARM1 Degrader (Compound 3b) and Inhibitors

| Compound | Type | Target | DC50 (nM) | Dmax (%) | IC50 (nM) | Cell Line | Reference |

| Compound 3b | PROTAC | CARM1 | 8.1 | >95 | - | MCF7 | [5] |

| TP-064 | Inhibitor | CARM1 | - | - | <10 | Biochemical | [8] |

| EZM2302 | Inhibitor | CARM1 | - | - | 6 | Biochemical | [9] |

| Compound 9 | Inhibitor | CARM1 | - | - | 94 | Biochemical | [10] |

Signaling Pathways and Experimental Workflows

CARM1 Signaling Pathway in Cancer

CARM1 is implicated in multiple signaling pathways that drive cancer progression. It can be recruited by transcription factors such as HIF1A to the promoters of genes involved in the cell cycle, Wnt signaling, and VEGF signaling, thereby promoting proliferation and invasion.[1][11] Understanding these pathways is crucial for identifying the downstream consequences of CARM1 degradation.

CARM1 Signaling in Cancer.

PROTAC Mechanism of Action

The mechanism of action of a CARM1 PROTAC involves the formation of a ternary complex with CARM1 and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CARM1.

PROTAC-mediated Degradation.

Experimental Workflow for CARM1 Degrader Evaluation

A typical workflow for evaluating a novel CARM1 degrader involves a series of in vitro and cellular assays to confirm its mechanism of action and assess its potency and selectivity.

CARM1 Degrader Evaluation.

Detailed Experimental Protocols

Western Blot for CARM1 Degradation

This protocol is used to quantify the reduction in cellular CARM1 protein levels following treatment with a degrader.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against CARM1

-

Secondary antibody (HRP-conjugated)

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Chemiluminescent substrate

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the CARM1 degrader or vehicle control (DMSO) for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CARM1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot using a chemiluminescence imager.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the percentage of CARM1 degradation.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of the degrader's warhead to CARM1.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human CARM1 protein

-

CARM1 ligand (warhead)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilize recombinant CARM1 onto the sensor chip surface via amine coupling.

-

Prepare a dilution series of the CARM1 ligand in running buffer.

-

Inject the ligand dilutions over the CARM1-immobilized surface and a reference surface (without CARM1).

-

Monitor the binding response in real-time.

-

After each injection, allow for a dissociation phase where running buffer flows over the surface.

-

Regenerate the sensor surface between different ligand concentrations if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to confirm that the degrader binds to CARM1 in a cellular context by measuring the thermal stabilization of the protein upon ligand binding.

Materials:

-

Intact cells

-

CARM1 degrader

-

PBS

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Lysis buffer with protease inhibitors

-

Western blot or ELISA reagents

Protocol:

-

Treat intact cells with the CARM1 degrader or vehicle control for a specified time.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble CARM1 in the supernatant by Western blot or ELISA.

-

Plot the amount of soluble CARM1 as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement and stabilization.

In Vitro Ubiquitination Assay

This assay confirms that the CARM1 PROTAC can induce the ubiquitination of CARM1 in the presence of the recruited E3 ligase.

Materials:

-

Recombinant human CARM1 protein

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (specific for the recruited E3 ligase)

-

Recombinant E3 ligase (e.g., VHL/Elongin B/Elongin C complex)

-

Ubiquitin

-

ATP

-

CARM1 PROTAC

-

Ubiquitination reaction buffer

-

Anti-ubiquitin antibody

Protocol:

-

Combine the E1, E2, E3 ligase, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Add recombinant CARM1 and the CARM1 PROTAC at various concentrations.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-CARM1 antibody to detect higher molecular weight bands corresponding to ubiquitinated CARM1.

-

Alternatively, use an anti-ubiquitin antibody to detect the ubiquitination of CARM1.

Conclusion